molecular formula C11H16N2 B1266048 1-(3-Methylphenyl)piperazine CAS No. 41186-03-2

1-(3-Methylphenyl)piperazine

Cat. No.: B1266048
CAS No.: 41186-03-2
M. Wt: 176.26 g/mol
InChI Key: JIWHIRLNKIUYSM-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)piperazine is an organic compound with the molecular formula C11H16N2. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen atom is replaced by a 3-methylphenyl group. This compound is known for its applications in medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

1-(3-Methylphenyl)piperazine plays a significant role in biochemical reactions, particularly as an intestinal permeation enhancer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells . Additionally, it affects the transepithelial electrical resistance (TEER) and enhances the permeability of certain markers like [14C]-mannitol . These interactions suggest that this compound can modulate cellular permeability and potentially influence drug absorption.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. In Caco-2 cells, it has been observed to decrease mitochondrial membrane potential and increase plasma membrane potential . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter tight junction protein expression, which can impact the integrity and function of the intestinal barrier . These cellular effects highlight the potential of this compound in modulating cellular functions and enhancing drug delivery.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It functions as a paracellular permeation enhancer by altering tight junction protein expression . This compound also interacts with enzymes and proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular function. The binding interactions and enzyme modulation by this compound contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been observed that this compound can induce a concentration-dependent decrease in TEER and an increase in the permeability of certain markers without causing histological damage . These temporal effects suggest that this compound is stable and can maintain its activity over extended periods, making it a valuable tool for studying intestinal permeability and drug absorption.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher concentrations of this compound can enhance the permeability of certain markers, while lower concentrations may have minimal effects . Additionally, at high doses, this compound may cause adverse effects such as neurotoxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for specific applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit the metabolism of succinic acid in certain organisms, which can affect energy management and cellular function . These interactions with metabolic pathways underscore the potential of this compound in modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across the intestinal epithelium and distributed to various tissues, where it exerts its biochemical effects . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been shown to localize within the mitochondria and plasma membrane of certain cells, where it modulates membrane potential and cellular permeability . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)piperazine can be synthesized through several methods. One common route involves the reaction of piperazine with 3-iodotoluene in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like diethylene glycol monomethyl ether at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Methylphenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors, particularly serotonin receptors. This interaction can modulate neurotransmitter release and uptake, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

1-(3-Methylphenyl)piperazine can be compared with other similar compounds, such as:

  • 1-(4-Methylphenyl)piperazine
  • 1-(2-Methylphenyl)piperazine
  • 1-Phenylpiperazine

Uniqueness:

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

1-(3-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWHIRLNKIUYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194108
Record name 1-(m-Tolyl)piperazine
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Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41186-03-2
Record name 1-(3-Methylphenyl)piperazine
Source CAS Common Chemistry
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Record name 1-(m-Tolyl)piperazine
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Record name 41186-03-2
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Record name 1-(m-Tolyl)piperazine
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Record name 1-(m-tolyl)piperazine
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Record name 1-(M-TOLYL)PIPERAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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